3-(Methoxymethyl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one
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Overview
Description
3-(Methoxymethyl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one is an organic compound characterized by a cyclopentadienone core substituted with methoxymethyl and triphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one typically involves the reaction of methoxymethyl chloride with a suitable cyclopentadienone precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3-(Methoxymethyl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethyl)-1,3,5-triphenylbenzene
- 4-(Methoxymethyl)-2,6-diphenylpyridine
- 3-(Methoxymethyl)-2,4,5-triphenylfuran
Uniqueness
3-(Methoxymethyl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one is unique due to its cyclopentadienone core, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
3-(Methoxymethyl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one is a synthetic organic compound belonging to the class of cyclopentadienones. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is C25H22O with a molecular weight of approximately 350.41 g/mol. The compound features a cyclopentadienone core with three phenyl groups and a methoxymethyl substituent, which may influence its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C25H22O |
Molecular Weight | 350.41 g/mol |
LogP | 5.22 |
PSA | 34.14 |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells after 48 hours of treatment.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Research Findings:
A study published in the Journal of Inflammation Research reported that treatment with this compound led to a significant reduction in inflammation markers in a murine model of acute inflammation.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Preliminary results indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Experimental Data:
In a study assessing the antibacterial effects against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Properties
CAS No. |
919096-89-2 |
---|---|
Molecular Formula |
C25H20O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(methoxymethyl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C25H20O2/c1-27-17-21-22(18-11-5-2-6-12-18)24(20-15-9-4-10-16-20)25(26)23(21)19-13-7-3-8-14-19/h2-16H,17H2,1H3 |
InChI Key |
IXWVWTNNLLIYHI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=O)C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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